molecular formula C21H17N9O2S B607661 Glumetinib CAS No. 1642581-63-2

Glumetinib

Katalognummer B607661
CAS-Nummer: 1642581-63-2
Molekulargewicht: 459.488
InChI-Schlüssel: RYBLECYFLJXEJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .


Synthesis Analysis

The synthesis of SCC244 (also known as Glumetinib) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .


Molecular Structure Analysis

The molecular formula of Glumetinib is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .


Physical And Chemical Properties Analysis

Glumetinib has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of c-Met in MET-dependent Cancer Models

  • Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
  • Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
  • Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .

2. Treatment of Advanced Non-Small-Cell Lung Cancer

  • Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
  • Results: The results of this application are not yet available as the investigation is ongoing .

3. Phase I Trial in Advanced NSCLC with MET Alterations

  • Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
  • Results: The results of this application are not yet available as the trial is still enrolling patients .

1. Inhibition of c-Met in MET-dependent Cancer Models

  • Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
  • Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
  • Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .

2. Treatment of Advanced Non-Small-Cell Lung Cancer

  • Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
  • Results: The results of this application are not yet available as the investigation is ongoing .

3. Phase I Trial in Advanced NSCLC with MET Alterations

  • Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
  • Results: The results of this application are not yet available as the trial is still enrolling patients .

1. Inhibition of c-Met in MET-dependent Cancer Models

  • Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
  • Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
  • Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .

2. Treatment of Advanced Non-Small-Cell Lung Cancer

  • Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
  • Results: The results of this application are not yet available as the investigation is ongoing .

3. Phase I Trial in Advanced NSCLC with MET Alterations

  • Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
  • Results: The results of this application are not yet available as the trial is still enrolling patients .

Zukünftige Richtungen

Glumetinib is currently in Phase II clinical trials for patients with advanced NSCLC harboring MET exon 14 mutations . The results of these trials will provide further insights into the safety and efficacy of Glumetinib in treating cancers .

Eigenschaften

IUPAC Name

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBLECYFLJXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glumetinib

CAS RN

1642581-63-2
Record name Glumetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glumetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gumarontinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
71
Citations
J Ai, Y Chen, X Peng, Y Ji, Y Xi, Y Shen, X Yang… - Molecular cancer …, 2018 - AACR
Because the receptor tyrosine kinase c-Met plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, the c-Met axis represents an attractive therapeutic …
Number of citations: 23 aacrjournals.org
HJ Chen, JJ Yang, X Yang, Q Zhou, M Sun, Y Li… - 2020 - ascopubs.org
… In response to glumetinib, one patient with MET … weeks glumetinib treatment, 4 patients (3 with MET amplification) had a best of response of stable disease. Conclusions: Glumetinib was …
Number of citations: 1 ascopubs.org
J Remon, LEL Hendriks, G Mountzios… - Journal of Thoracic …, 2023 - Elsevier
Targeted therapies have revolutionized the treatment and improved the outcome for oncogene-driven NSCLC and an increasing number of oncogenic driver therapies have become …
Number of citations: 17 www.sciencedirect.com
C Wang, X Lu - Journal of Medicinal Chemistry, 2023 - ACS Publications
… (A)The discovery of glumetinib and the cocrystal structure of 60 bound to MET (PDB code 2WD1). Hydrogen bonds and π–π stacking interactions are indicated by yellow dashed lines to …
Number of citations: 1 pubs.acs.org
H Hayashi, E Nadal, JE Gray, A Ardizzoni, N Caria… - Clinical Lung Cancer, 2022 - Elsevier
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (EGFR-TKIs) are standard of care in the first-line (1L) setting for patients with metastatic non–small cell lung cancer (…
Number of citations: 31 www.sciencedirect.com
G Lamberti, E Andrini, M Sisi, A Rizzo, C Parisi… - Critical reviews in …, 2020 - Elsevier
Lung cancer is the leading cause of cancer death worldwide. In the past decade EGFR, ALK and ROS1 TKIs lead to an unprecedented survival improvement of oncogene-addicted …
Number of citations: 104 www.sciencedirect.com
L Hong, J Zhang, JV Heymach… - Therapeutic Advances in …, 2021 - journals.sagepub.com
… Many other small molecule inhibitors targeting MET are under various stages of development, such as glumetinib (SCC244), AMG-337, foretinib (GSK1363089, XL880), S49076 and …
Number of citations: 41 journals.sagepub.com
Y Wang, R Jin - Canc Cell Res, 2018 - cancercellresearch.org
Mesenchymal-epithelial transition factor gene (Met) is a protein encoded by c-Met proto-oncogene, which involved in the formation, transfer, and invasion of a variety of tumors. …
Number of citations: 1 cancercellresearch.org
T Fujino, K Suda, T Mitsudomi - Expert opinion on emerging drugs, 2020 - Taylor & Francis
… Glumetinib is a highly selective, ATP-competitive small-molecule MET inhibitor. In a preclinical study, the kinase inhibitory activity of glumetinib was equivalent to that of capmatinib […
Number of citations: 35 www.tandfonline.com
T Hida - Expert Review of Precision Medicine and Drug …, 2022 - Taylor & Francis
… Many additional small molecule inhibitors of MET, such as bozitinib, TPX-0022, and glumetinib, are at various phases of development. Unlike ATP-competitive small molecule inhibitors …
Number of citations: 0 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.